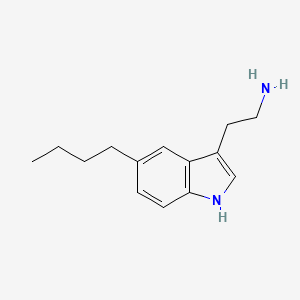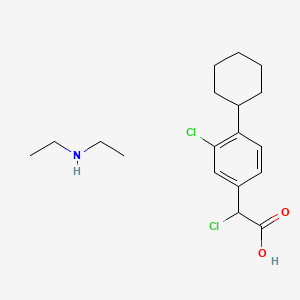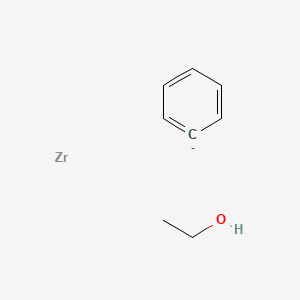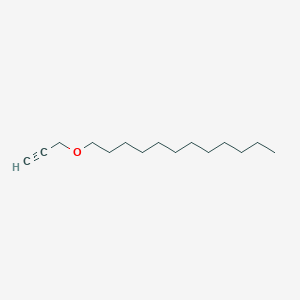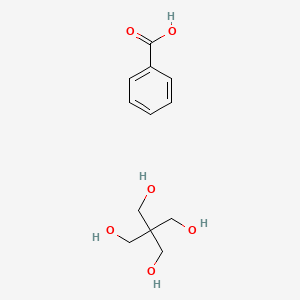
benzoic acid;2,2-bis(hydroxymethyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid;2,2-bis(hydroxymethyl)propane-1,3-diol: , also known as pentaerythritol, is an organic compound with the molecular formula C(CH₂OH)₄. It is a white crystalline solid that is odorless and has a high melting point. Pentaerythritol is a polyol, specifically a tetrol, and is widely used in various industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: Pentaerythritol is typically synthesized through a base-catalyzed multiple addition reaction between acetaldehyde and three equivalents of formaldehyde to form pentaerythrose. This intermediate then undergoes a Cannizzaro reaction with a fourth equivalent of formaldehyde to yield pentaerythritol and formate ion .
Industrial Production Methods: In industrial settings, pentaerythritol is produced using formaldehyde and acetaldehyde as raw materials. The reaction is carried out at temperatures between 40°C and 70°C in the presence of an alkaline catalyst. After the reaction, the mixture is neutralized with acetic acid, and the excess formaldehyde is distilled off. The product is then evaporated under vacuum, cooled, and filtered to obtain the final pentaerythritol .
化学反応の分析
Types of Reactions: Pentaerythritol undergoes various chemical reactions, including esterification, oxidation, and substitution. It is easily esterified with common organic acids and can form diacetals with aldehydes and ketones in the presence of anhydrous ferrous sulfate as a catalyst .
Common Reagents and Conditions:
Esterification: Organic acids
Oxidation: Various oxidizing agents
Substitution: Suitable halogenating agents
Major Products:
Esterification: Pentaerythritol esters
Oxidation: Corresponding oxidized products
Substitution: Halogenated derivatives
科学的研究の応用
Pentaerythritol is a versatile compound with numerous applications in scientific research and industry. It is used as a building block for the synthesis of explosives, plastics, paints, and cosmetics. In organic and medicinal chemistry, it serves as a substrate for multicomponent reactions to produce polyfunctionalized derivatives . Additionally, pentaerythritol is employed in the preparation of flame retardant polymers and as an additive in the synthesis of UV-cured polyurethane dispersions .
作用機序
The mechanism of action of pentaerythritol involves its ability to act as a polyol, providing multiple hydroxyl groups for chemical reactions. These hydroxyl groups can participate in various chemical transformations, such as esterification and oxidation, making pentaerythritol a valuable intermediate in the synthesis of complex molecules .
類似化合物との比較
- Neopentane
- Neopentyl alcohol
- Neopentyl glycol
- Trimethylolethane
- Orthocarbonic acid
Comparison: Pentaerythritol is unique among these compounds due to its four hydroxyl groups, which provide greater reactivity and versatility in chemical synthesis. While neopentane and its derivatives have similar structural features, pentaerythritol’s multiple hydroxyl groups make it particularly useful in the production of polyfunctionalized compounds and industrial applications .
特性
CAS番号 |
39449-02-0 |
|---|---|
分子式 |
C12H18O6 |
分子量 |
258.27 g/mol |
IUPAC名 |
benzoic acid;2,2-bis(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C7H6O2.C5H12O4/c8-7(9)6-4-2-1-3-5-6;6-1-5(2-7,3-8)4-9/h1-5H,(H,8,9);6-9H,1-4H2 |
InChIキー |
BGDXTDXIWWBMOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)O.C(C(CO)(CO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


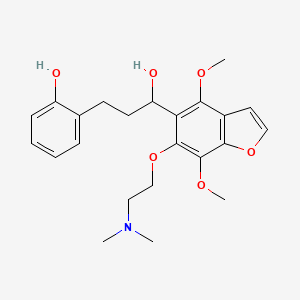
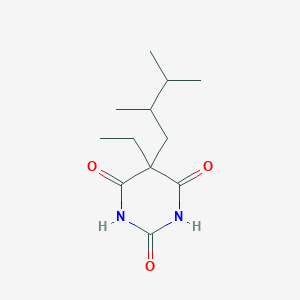
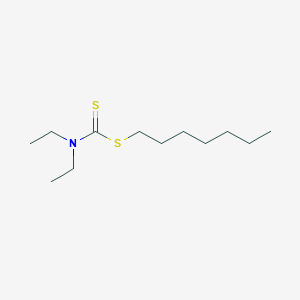
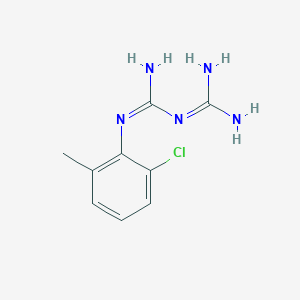
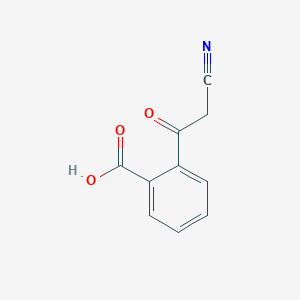
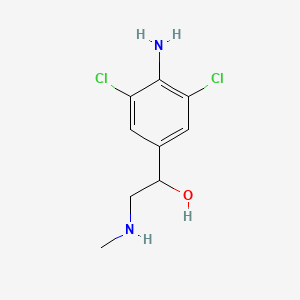
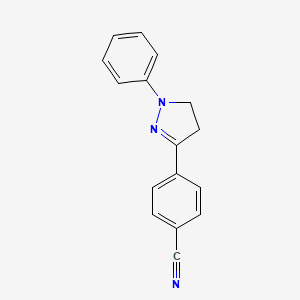
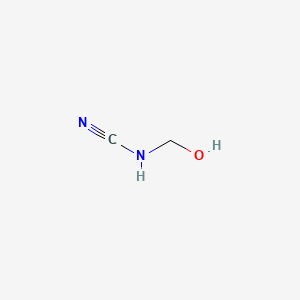
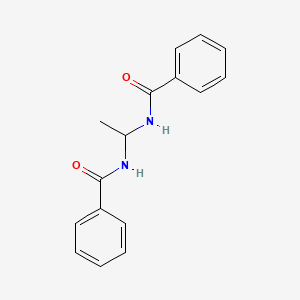
![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)
